cresol

Description

Properties

IUPAC Name |

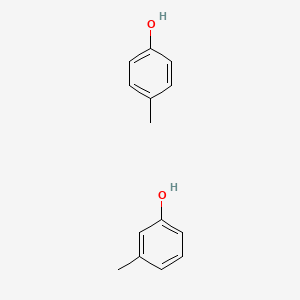

3-methylphenol;4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6/h2*2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVAHRJIUQBTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15831-10-4, 84989-04-8 | |

| Record name | Phenol, 3-methyl-, compd. with 4-methylphenol (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15831-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tar acids, methylphenol fraction | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084989048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tar acids, methylphenol fraction | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cresols

Industrial-Scale Cresol (B1669610) Synthesis

Industrial production of cresols primarily relies on methods capable of generating large quantities of the desired isomers.

Alkylation Processes (e.g., Phenol-Methanol Alkylation)

Alkylation of phenol (B47542) with methanol (B129727) is a prominent industrial route for this compound production dicp.ac.cnuct.ac.za. This process typically involves reacting phenol with methanol in the gas phase over solid acid catalysts google.com. Zeolites, such as HZSM-5, Beta, and HMCM-22, are commonly employed catalysts in this reaction dicp.ac.cnuct.ac.zagoogle.com. Metal oxide catalysts, including Fe₂O₃, MgO, TiO₂, CuO/Al₂O₃, V₂O₅/ZrO₂, B₂O₃/ZrO₂, and CeO₂, have also been reported to catalyze the selective alkylation of phenol with methanol, primarily yielding ortho-cresol and 2,6-xylenol dicp.ac.cn.

The reaction mechanism can involve both C-alkylation (methylation of the aromatic ring) and O-alkylation (methylation of the hydroxyl group to form anisole) researchgate.net. Anisole (B1667542) can subsequently convert to cresols via isomerization and alkylation pathways dicp.ac.cnresearchgate.net. The distribution of this compound isomers (ortho, meta, and para) and the formation of byproducts like xylenols and methylanisoles are influenced by the catalyst type, reaction temperature, and pressure google.comresearchgate.net. For instance, while phenol alkylation with methanol can produce a mixture of cresols, achieving high selectivity for a specific isomer, particularly para-cresol, can be challenging compared to the alkylation of toluene (B28343) dicp.ac.cn. Studies have shown that modifying zeolites, such as ZSM-5, through silylation and steaming treatments can enhance para-selectivity by reducing pore opening size and inactivating external acid sites dicp.ac.cn.

Gas phase alkylation of phenol with methanol over modified molecular sieves can achieve this compound selectivity up to 90%, with para-selectivity reaching 58% google.com. Reaction temperatures typically range from 200 °C to 500 °C, with a weight hourly space velocity of 0.5 to 20 h⁻¹ google.com.

Halogenation-Hydrolysis Routes (e.g., Chlorotoluene Hydrolysis)

The hydrolysis of chlorotoluenes is another significant industrial method for producing cresols, particularly for obtaining mixtures with a high meta-cresol content nih.govbetterchemtech.com. This process often involves the alkaline hydrolysis of chlorotoluene isomers (e.g., o-chlorotoluene, p-chlorotoluene) at high temperatures and pressures betterchemtech.comacs.org.

A typical halogenation-hydrolysis route begins with the chlorination of toluene, yielding a mixture of ortho- and para-chlorotoluene isomers, often in a roughly 1:1 ratio, catalyzed by agents like ferric chloride and disulfide dichloride betterchemtech.com. This mixture is then subjected to hydrolysis using an excess aqueous sodium hydroxide (B78521) solution at elevated temperatures (360-390 °C) and pressures (28-30 MPa) betterchemtech.com. The resulting cresyl sodium salt solution is subsequently acidified to liberate the this compound isomers betterchemtech.com.

This method is known for its ability to produce high-purity this compound that is free from other types of compounds betterchemtech.com. While the hydrolysis of specific chlorotoluene isomers can be directed towards certain this compound isomers, rearrangement can occur during the alkaline hydrolysis, leading to the formation of meta-cresol even from ortho- or para-chlorotoluene feedstocks acs.org. For example, heating o-chlorotoluene with alkali and a copper catalyst at 315-320 °C has yielded a mixture of phenolic products containing m-cresol (B1676322) acs.org.

Continuous-Flow Synthesis Protocols

Continuous-flow synthesis is gaining traction in this compound production due to its advantages in handling hazardous intermediates and optimizing reaction conditions for improved yield and purity. A notable example is the continuous-flow diazotization-hydrolysis of p-toluidine (B81030) to produce p-cresol (B1678582) acs.orgacs.orgallfordrugs.com. This process involves the diazotization of p-toluidine to form a diazonium intermediate, which is then hydrolyzed to yield p-cresol acs.orgacs.org.

Continuous-flow systems are particularly beneficial for reactions involving energetic and potentially explosive intermediates like diazonium salts, allowing for their safe generation and consumption in situ, minimizing accumulation acs.orgacs.orgallfordrugs.com. Optimization of reaction conditions in continuous flow, guided by impurity analysis, has demonstrated significant inhibition of side reactions and achieved high yields. For instance, a continuous-flow process for p-cresol synthesis from p-toluidine achieved a total yield of up to 91% with a productivity of 388 g/h and a total residence time of 70 seconds acs.orgallfordrugs.com. This contrasts with conventional batch methods that might require longer reaction times and face challenges with byproduct formation chemdad.com.

Laboratory and Specialty this compound Synthesis

Beyond large-scale industrial methods, various approaches are employed for this compound synthesis in laboratory settings and for producing specialty cresols or derivatives.

Catalytic Alkylation Approaches

Catalytic alkylation remains a versatile method for laboratory and specialty this compound synthesis, often focusing on achieving high selectivity for specific isomers or introducing different alkyl groups. Various solid acid catalysts, including zeolites (e.g., HBEA, HZSM5, HY), SiO₂-Al₂O₃, Al-MCM-41, and supported tungstophosphoric acid, have been investigated for the gas-phase alkylation of phenol with methanol researchgate.net. The catalytic activity and selectivity are strongly influenced by the nature, density, and strength of surface acid sites researchgate.net.

Studies have explored the alkylation of cresols with various alkylating agents catalyzed by solid acids. For instance, the alkylation of p-cresol with isobutylene (B52900) catalyzed by sulfated zirconia has been investigated, yielding mono- and dialkylated products like 2-tert-butyl-p-cresol and butylated hydroxytoluene (BHT) acs.org. The distribution of products is affected by reaction temperature and catalyst properties acs.org. Recent research has also explored the use of deep eutectic solvents (DES) as catalysts for the alkylation of p-cresol with tert-butyl alcohol, offering a milder and efficient method for synthesizing 2-tert-butyl-4-methylphenol (B42202) mdpi.compreprints.org.

Innovations in Reaction Conditions (e.g., Microwave-Assisted Synthesis)

Innovations in reaction conditions, such as the application of microwave irradiation, have shown promise in enhancing the efficiency and selectivity of this compound synthesis and related alkylation reactions. Microwave-assisted synthesis can lead to shorter reaction times and potentially different product distributions compared to conventional heating methods semanticscholar.orgnih.gov.

While direct microwave-assisted synthesis of cresols from basic precursors like phenol and methanol is an area of ongoing research, microwave irradiation has been successfully applied in related alkylation reactions involving cresols. For example, microwave-assisted liquid phase Friedel-Crafts alkylation of m-cresol with isopropyl alcohol has been studied semanticscholar.org. This approach demonstrated that microwave heating could achieve high selectivity for mono-alkylated products within a shorter reaction time compared to conventional heating semanticscholar.org. Furthermore, microwave-assisted hydrothermal synthesis has been employed in the preparation of catalysts used in reactions involving cresols, such as the hydrodeoxygenation of p-cresol rsc.orgrsc.org.

Microwave-assisted synthesis techniques can offer advantages in terms of reaction speed and energy efficiency, making them valuable tools for optimizing specific this compound synthesis pathways and the preparation of this compound derivatives in laboratory and potentially specialized industrial applications nih.gov.

Here is a data table summarizing some of the synthesis methods and their characteristics:

| Synthesis Method | Reactants | Catalyst (Examples) | Conditions (Typical) | Key Products (Often) | Notes |

| Phenol-Methanol Alkylation (Gas Phase) | Phenol, Methanol | Zeolites (HZSM-5, Beta, MCM-22), Metal Oxides | 200-500 °C, 0.5-20 h⁻¹ WHSV | o-Cresol (B1677501), p-Cresol, m-Cresol, Xylenols | Can produce mixed isomers; selectivity depends on catalyst/conditions. dicp.ac.cnuct.ac.zagoogle.comresearchgate.net |

| Chlorotoluene Hydrolysis (Alkaline) | Chlorotoluenes (o-, p-) | NaOH (aqueous), Copper (catalyst for rearrangement) | 315-390 °C, 28-30 MPa | m-Cresol (often predominant), o-, p-Cresol | High purity possible; rearrangement can occur. nih.govbetterchemtech.comacs.org |

| Diazotization-Hydrolysis | p-Toluidine | Acids (e.g., Sulfuric Acid), Sodium Nitrite, Urea (B33335) | Flow conditions, specific temperatures | p-Cresol | Used in continuous flow for safety and efficiency; high yield possible. acs.orgacs.orgallfordrugs.com |

| Alkylation with Olefins | This compound, Olefin (e.g., Isobutylene) | Solid Acids (e.g., Sulfated Zirconia), Ionic Liquids | Varied temperatures | Alkylated Cresols (e.g., BHT) | Focus on specific derivatives. acs.orgmdpi.compreprints.org |

| Microwave-Assisted Alkylation | m-Cresol, Isopropyl Alcohol | Solid Acids (e.g., CT-151 DR) | Microwave irradiation, specific temp. | Alkylated Cresols (e.g., Thymol) | Shorter reaction times, potentially different product distribution. semanticscholar.org |

Synthesis of this compound-Derived Chemical Intermediates (e.g., for coumarins)

Cresols serve as important starting materials for the synthesis of a variety of chemical intermediates, which are subsequently used in the production of diverse compounds, including pharmaceuticals, fragrances, and dyes. A prominent class of compounds synthesized from this compound derivatives are coumarins.

Several synthetic strategies exist for the production of coumarins from this compound isomers, particularly ortho-cresol and meta-cresol. Historically, coumarin (B35378) was isolated from natural sources, but chemical synthesis methods were developed starting from readily available precursors like ortho-cresol, phenol, and salicylaldehyde. iarc.fr

One significant process for synthesizing coumarin from ortho-cresol is the Raschig process, first described in 1909. chemcess.comgoogle.com This method involves several steps. Initially, the phenolic hydroxyl group of ortho-cresol is protected, often through esterification with phosphate (B84403) or carbonate. chemcess.com Subsequently, the methyl group undergoes dichlorination to form a benzal chloride intermediate. chemcess.com The resulting α,α-dichlorocresyl ester is then reacted with a base, such as an alkali acetate (B1210297) in molten hydroxide, or with acetic anhydride (B1165640) catalyzed by a metal oxide like cobalt oxide, to yield ortho-acetylsalicylaldehyde. chemcess.com The final step involves the cyclization of ortho-acetylsalicylaldehyde using acetic anhydride, which produces coumarin and acetic acid. chemcess.com

Meta-cresol is also utilized in the synthesis of coumarin derivatives, often through variations of established coumarin synthesis reactions. The Pechmann condensation is a widely used method for coumarin synthesis from phenols and β-ketoesters. acs.orgmdpi.comgoogle.com While typically applied to phenol, meta-cresol can also participate in Pechmann reactions to yield substituted coumarins. For instance, the reaction of meta-cresol with ethyl acetoacetate (B1235776) can produce coumarin derivatives. acs.orgresearchgate.net Studies have investigated the use of various catalysts and conditions for this reaction, including heterogeneous solid acid catalysts under microwave irradiation. mdpi.comresearchgate.net

Research has explored the efficiency of different catalysts in the Pechmann condensation involving cresols. For example, the reaction of meta-cresol with ethyl acetoacetate using Zn0.925Ti0.075O nanoparticles as a catalyst achieved a yield of 65% in 5 hours. acs.org Under similar conditions, para-cresol yielded 58%. acs.org Microwave-assisted Pechmann reactions using catalysts like H2SO4 or heterogeneous catalysts such as Amberlyst-15, zeolite β, and sulfonic acid functionalized hybrid silica (B1680970) have also been investigated for the synthesis of coumarin derivatives from cresols and β-ketoesters. mdpi.comjmchemsci.comjmchemsci.com

Beyond coumarins, ortho-cresol serves as an intermediate for other compounds. It can be hydrogenated to produce 2-methylcyclohexanol (B165396) or 2-methylcyclohexanone, which are used as solvents. nih.gov Alkylation of ortho-cresol with propene yields 3-isopropyl-6-methylphenol (carvacrol), an antiseptic and fragrance component. nih.gov Ortho-cresol is also a precursor for various antioxidants and dye intermediates, such as ortho-cresotinic acid, synthesized via the Kolbe synthesis. nih.gov

Meta-cresol is a precursor for pyrethroid insecticides and various flavor and fragrance compounds, including (-)-menthol and musk ambrette. nih.govnih.gov It is also used in the production of antioxidants and the explosive 2,4,6-nitro-meta-cresol. nih.gov

This compound mixtures are condensed with formaldehyde (B43269) to modify phenolic resins, with the meta-isomer being particularly reactive. nih.gov They are also employed as solvents in various applications, including synthetic resin coatings, metal degreasers, and cutting oils. nih.gov

Here is a table summarizing some synthesis reactions involving cresols:

| This compound Isomer | Reactant(s) | Product(s) | Reaction Type / Process | Notes | Source(s) |

| ortho-Cresol | Phosphate or carbonate ester, dichlorination, alkali acetate or acetic anhydride | Coumarin (via ortho-acetylsalicylaldehyde) | Raschig process | Multi-step synthesis involving protection and intermediate formation. | chemcess.comgoogle.com |

| ortho-Cresol | Hydrogenation | 2-methylcyclohexanol, 2-methylcyclohexanone | Hydrogenation | Used as solvents. | nih.gov |

| ortho-Cresol | Propene | Carvacrol (B1668589) | Alkylation | Antiseptic and fragrance component. | nih.gov |

| ortho-Cresol | Carbon dioxide (Kolbe synthesis) | ortho-Cresotinic acid | Kolbe synthesis | Dye and pharmaceutical intermediate. | nih.gov |

| meta-Cresol | Ethyl acetoacetate | Coumarin derivatives | Pechmann condensation | Can be catalyzed by various acids, including solid catalysts. | acs.orgmdpi.comresearchgate.net |

| meta-Cresol | - | Pyrethroid insecticides, flavor/fragrance compounds | - | Precursor role. | nih.govnih.gov |

| meta-Cresol | - | Antioxidants, 2,4,6-nitro-meta-cresol | - | Production of various compounds. | nih.gov |

| This compound mixtures | Formaldehyde | Modified phenolic resins | Condensation | Meta-isomer is highly reactive. | nih.gov |

Environmental Dynamics and Degradation Mechanisms of Cresols

Microbial Biodegradation of Cresols

Microorganisms play a crucial role in the degradation of cresols in the environment under both aerobic and anaerobic conditions cdc.govcargohandbook.comwho.intwindows.netjmb.or.kr. This biodegradation is a primary mechanism for the removal of cresols from soil and water cdc.gov.

Aerobic Cresol (B1669610) Degradation Pathways

Aerobic degradation of cresols typically involves the initial oxidation of the aromatic ring, leading to the formation of dihydroxylated intermediates such as catechols or substituted catechols oup.comunesp.br. These intermediates are then subject to ring cleavage, primarily through either the meta-cleavage or ortho-cleavage pathways oup.comnih.gov.

Monooxygenase-Mediated Hydroxylation

The initial step in the aerobic degradation of cresols is often catalyzed by monooxygenases or dioxygenases, which introduce hydroxyl groups onto the aromatic ring jmb.or.krunesp.br. For p-cresol (B1678582), this initial oxidation can lead to the formation of 4-methylcatechol (B155104) jmb.or.kr. Monooxygenases, such as flavin-containing or di-iron monooxygenases, are involved in this process jmb.or.kr. In some cases, the methyl group of p-cresol is initially oxidized to 4-hydroxybenzyl alcohol, which is then further oxidized to 4-hydroxybenzaldehyde (B117250) and 4-hydroxybenzoic acid jmb.or.krnih.gov.

Meta-Cleavage Pathways

The meta-cleavage pathway is a common route for the degradation of catechols and substituted catechols formed from cresols oup.comwikipedia.org. In this pathway, catechol 2,3-dioxygenase (C23O) cleaves the aromatic ring between the hydroxyl groups and the adjacent carbon atom bearing the methyl group (in the case of methylcatechols) oup.com. This cleavage results in the formation of a meta-cleavage product, typically a hydroxymuconic semialdehyde, which is then further metabolized to intermediates that can enter central metabolic pathways like the TCA cycle jmb.or.krwikipedia.org. Studies have shown that under high this compound concentrations, the meta-cleavage pathway can be a dominant degradation route nih.gov.

Role of Specific Microbial Strains (e.g., Pseudomonas, Aspergillus)

Various microbial strains, including bacteria and fungi, are known to degrade cresols aerobically jmb.or.krosti.govscielo.org.zatandfonline.com.

Pseudomonas: Species of Pseudomonas are well-studied this compound degraders wikipedia.orgscielo.org.zascilit.comasm.orgiwaponline.com. Pseudomonas putida is known to metabolize m-cresol (B1676322) and p-cresol through pathways involving methyl-substituted catechols and subsequent meta-cleavage scilit.comasm.org. Some Pseudomonas strains utilize phenol (B47542)/cresol hydroxylase, encoded by genes like tbuD, which is linked to the meta-cleavage pathway oup.com. Pseudomonas putida can also degrade p-cresol via an alternative pathway involving oxidation to 4-hydroxybenzoate (B8730719) and hydroxylation to protocatechuate, which is then cleaved by protocatechuate 3,4-dioxygenase (PC34O) (an ortho-cleavage enzyme) oup.comscilit.comasm.org. Pseudomonas alkylphenolia has been shown to possess both meta-cleavage and protocatechuate ortho-cleavage routes for p-cresol degradation jmb.or.kr. Pseudomonas monteilii has also been identified as a this compound-degrading bacterium researchgate.net. The degradation rates of this compound isomers by Pseudomonas can vary, with some studies reporting the order of degradation as ortho- > para- > meta-cresol scielo.org.za.

Aspergillus: Fungal species, such as Aspergillus fumigatus and Aspergillus awamori, have demonstrated the ability to degrade p-cresol nih.govosti.govtandfonline.comresearchgate.net. Aspergillus fumigatus can utilize p-cresol as a sole carbon source and metabolizes it via a pathway that involves protocatechuate as the ring-fission substrate, followed by ortho-fission nih.gov. This pathway can proceed through initial attack on the methyl group or initial ring-hydroxylation nih.gov. Aspergillus terreus strains have also shown potency in the bioremediation of o-cresol (B1677501) ekb.eg.

Other genera identified in aerobic granules capable of this compound degradation include Bacillus, Acinetobacter, Corynebacterium, and Nocardioides nih.gov.

Anaerobic this compound Degradation Pathways

Anaerobic degradation of cresols occurs in the absence of oxygen and can proceed under various reducing conditions, including denitrifying, sulfidogenic, and methanogenic conditions nih.govoup.com.

For p-cresol, anaerobic degradation can be initiated by the oxidation of the methyl substituent to 4-hydroxybenzaldehyde and then to 4-hydroxybenzoate nih.gov. This initial pathway appears to be similar across different reducing conditions nih.gov. The degradation pathway may diverge after the formation of 4-hydroxybenzoate depending on the available electron acceptor nih.gov. Another pathway for anaerobic p-cresol degradation involves the addition of fumarate (B1241708) to the methyl group, catalyzed by a hydroxylbenzylsuccinate synthase oup.comnih.gov. This forms 4-hydroxybenzylsuccinate oup.com. An alternative initial step can involve hydroxylation of p-cresol by a methylhydroxylase (PCMH) to p-hydroxybenzyl alcohol, followed by oxidation to p-hydroxybenzaldehyde oup.comnih.gov. These pathways often converge to form benzoyl-CoA, which is then further degraded oup.com.

Anaerobic degradation of m-cresol can be initiated by the addition of the methyl group to fumarate, forming 3-hydroxybenzylsuccinate d-nb.infod-nb.info. This is analogous to the anaerobic degradation of toluene (B28343) d-nb.infod-nb.info. Activation and β-oxidation of 3-hydroxybenzylsuccinate lead to succinyl-CoA and 3-hydroxybenzoyl-CoA d-nb.info. Another proposed initial step for anaerobic m-cresol degradation is methyl group hydroxylation to 3-hydroxybenzyl alcohol and further oxidation to 3-hydroxybenzoate d-nb.info.

For o-cresol, anaerobic degradation can involve carboxylation to 4-hydroxy-3-methylbenzoate d-nb.info. Methyl group hydroxylation similar to p-cresol degradation has also been suggested but lacks experimental evidence d-nb.info.

Anaerobic degradation of mononuclear aromatic compounds generally proceeds through central pathways like the benzoyl-CoA pathway, resorcinol (B1680541) pathway, and phloroglucinol (B13840) pathway d-nb.inforesearchgate.net. Various modification reactions channel different aromatic compounds, including cresols, into these central pathways d-nb.info.

Fumarate Addition Mechanisms

The fumarate addition mechanism is a key pathway for the anaerobic activation of certain aromatic compounds, including some this compound isomers researchgate.net. In this process, a fumarate molecule is added to the methyl group of the this compound isomer, catalyzed by an arylsuccinate synthase enzyme oup.comresearchgate.net. This reaction initiates a cascade of steps that ultimately lead to the degradation of the aromatic ring.

For instance, the anaerobic bacterium Desulfobacterium cetonicum has been shown to degrade p-cresol via the fumarate addition mechanism. During growth with sulfate (B86663) as the electron acceptor, 4-hydroxybenzylsuccinate accumulates in the medium, indicating the initial addition of fumarate to the methyl group of p-cresol d-nb.info. This is analogous to the anaerobic degradation of toluene, m-xylene, and m-cresol in denitrifying and/or sulfate-reducing bacteria d-nb.inforesearchgate.netd-nb.info. The resulting 4-hydroxybenzylsuccinate is then thought to be degraded further to 4-hydroxybenzoyl-coenzyme A (CoA) through a β-oxidation-like pathway, followed by reductive dehydroxylation to benzoyl-CoA d-nb.info.

Similarly, the anaerobic degradation of m-cresol by Desulfobacterium cetonicum is initiated by the formation of 3-hydroxybenzylsuccinate through the addition of fumarate to the methyl group d-nb.info. This reaction is catalyzed by an activity detected in cell-free extracts, which is strictly dependent on anoxic conditions d-nb.info. The 3-hydroxybenzylsuccinate is subsequently degraded via CoA thioesterification and oxidation to 3-hydroxybenzoyl-CoA d-nb.info.

Research has shown that the fumarate addition reaction is catalyzed by glycyl radical enzymes, such as benzylsuccinate synthase involved in toluene degradation researchgate.netasm.org. Studies on the stable isotope fractionation during the degradation of m-cresol and p-cresol by sulfate-reducing bacteria have shown enrichment factors consistent with this radical-type reaction asm.org.

Methyl Hydroxylation Mechanisms

Another significant pathway for the anaerobic degradation of p-cresol involves the hydroxylation of the methyl group oup.comasm.org. This mechanism is observed in various anaerobic microorganisms, including denitrifying bacteria and some sulfate-reducing bacteria oup.comnih.gov.

In this pathway, p-cresol is initially hydroxylated at the methyl group to form p-hydroxybenzyl alcohol, a reaction catalyzed by the enzyme p-cresol methylhydroxylase (PCMH) oup.comasm.orgresearchgate.net. This enzyme is a soluble, periplasmatic flavocytochrome asm.org. The p-hydroxybenzyl alcohol is then further oxidized by the same enzyme to p-hydroxybenzaldehyde oup.comresearchgate.net. Subsequent steps involve the oxidation of p-hydroxybenzaldehyde to p-hydroxybenzoate, the formation of p-hydroxybenzoyl-CoA, and finally, the reductive dehydroxylation of p-hydroxybenzoyl-CoA to benzoyl-CoA asm.orgresearchgate.netnih.gov.

Studies with Geobacter metallireducens have provided genetic evidence supporting the PCMH-mediated pathway for p-cresol degradation oup.com. While earlier studies suggested the possibility of fumarate addition in this organism, genetic analyses confirmed that G. metallireducens primarily utilizes the methyl hydroxylation pathway for p-cresol degradation oup.com. Denitrifying bacteria also metabolize p-cresol through a sequence of oxidation reactions initiated by methyl group oxidation, leading to 4-hydroxybenzoate with water serving as the oxygen source d-nb.infonih.gov.

For o-cresol, there is also evidence suggesting anaerobic degradation by the oxidation of the methyl substituent, leading to intermediates like a hydroxybenzaldehyde and benzoic acid oup.com.

Role of Sulfate-Reducing Microorganisms

Sulfate-reducing microorganisms play a crucial role in the anaerobic degradation of cresols in environments where sulfate is available as a terminal electron acceptor oup.comnih.govpsu.edu. These bacteria can metabolize cresols, contributing to their removal from contaminated sites.

Enrichment cultures of sulfate-reducing bacteria obtained from anoxic aquifers have demonstrated the ability to degrade o-, m-, and p-cresol oup.com. The anaerobic biodegradation in these cultures is dependent on the presence of sulfate and is inhibited by molybdate, an inhibitor of sulfate reduction, and oxygen oup.compsu.edu.

Studies with Desulfotomaculum sp. strain Groll, a sulfate-reducing bacterium, showed that it can grow on p- and m-cresol nih.gov. The degradation of p-cresol by this strain proceeds via oxidation of the methyl group, yielding p-hydroxybenzoate, which is then dehydroxylated to benzoate (B1203000) nih.gov. Both p-hydroxybenzoate and benzoate were detected as metabolites nih.gov. For m-cresol, the degradation also appears to converge on benzoate nih.gov.

While some early reports suggested methyl group oxidation in sulfate-reducing bacteria degrading p-cresol, later studies, particularly with Desulfobacterium cetonicum, provided strong evidence for the fumarate addition mechanism as the initial step in p-cresol degradation under sulfate-reducing conditions d-nb.infoasm.org.

Sulfate-reducing consortia have been shown to degrade m-cresol, with studies indicating that the parent substrate is initially carboxylated as the primary degradative event, leading to intermediates like 4-hydroxy-2-methylbenzoic acid and acetate (B1210297) psu.edu. The stoichiometry of sulfate reduction and m-cresol depletion in such consortia suggests that m-cresol can be largely mineralized psu.edu.

Bioremediation Strategies for this compound-Contaminated Environments

Bioremediation, which utilizes microorganisms to degrade pollutants, is a promising and environmentally friendly approach for treating this compound-contaminated environments researchgate.netekb.egnih.gov. Various strategies are being explored and developed to enhance the efficiency of this compound bioremediation.

Algal-Bacterial Symbiotic Systems

Algal-bacterial symbiotic systems offer a synergistic approach to wastewater treatment, combining the pollutant-degrading capabilities of bacteria with the photosynthetic advantages of algae researchgate.netresearchgate.net. These systems have shown potential for the treatment of refractory pollutants like o-cresol researchgate.net.

Research on the degradation of o-cresol in algal-bacterial symbiotic systems highlights the potential for cost reduction and increased degradation efficiency researchgate.net. These systems integrate the metabolic processes of both algae and bacteria, leading to efficient removal of cresols researchgate.net.

Microalgae-based systems can remove contaminants through various mechanisms, including biosorption, bioaccumulation, and biodegradation bohrium.com. The presence of bacterial partners in a symbiotic relationship can enhance these processes and improve tolerance to higher pollutant concentrations compared to using algae or bacteria alone bohrium.com.

Aerobic Granulation Technology in Wastewater Treatment

Aerobic granulation technology is an emerging and sustainable bioremediation method for wastewater treatment that can be applied to mitigate this compound pollution researchgate.netresearchgate.netscispace.comdntb.gov.ua. This technology involves the formation of dense, self-immobilized microbial aggregates known as aerobic granules in aerobic reactors, typically sequencing batch reactors (SBRs) researchgate.netdntb.gov.ua.

Aerobic granules offer several advantages over conventional activated sludge systems, including excellent settling properties, high biomass retention, good pollutant removal efficiency, and resistance to toxic compounds researchgate.net. These characteristics make them suitable for treating industrial wastewaters containing cresols researchgate.netnih.gov.

Studies have demonstrated the effectiveness of aerobic granulation technology for this compound removal. For example, aerobic granules have been successfully developed and used for the simultaneous partial nitritation and o-cresol biodegradation in continuous airlift reactors treating high-strength wastewater nih.gov. This technology has shown the ability to maintain stable this compound removal even under shock load events nih.gov.

Aerobic granular sludge technology is considered a promising and cost-effective system for the biological treatment of this compound and its isomers in wastewater researchgate.netresearchgate.net. The mechanism involves the degradation of cresols by the diverse microbial communities embedded within the granular structure researchgate.net.

Bioaugmentation and Genetic Approaches in Environmental Remediation

Bioaugmentation, the introduction of specific microorganisms with desired catabolic capabilities into a contaminated environment, is a strategy used to enhance the biodegradation of pollutants like cresols blogspot.comresearchgate.netucdavis.edu. This approach is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways or is present in insufficient numbers for effective degradation blogspot.comresearchgate.net.

Microorganisms with the ability to degrade cresols, such as various species of Pseudomonas, Acinetobacter, and Rhodococcus, can be introduced to contaminated sites through bioaugmentation nih.govblogspot.com. Carrier materials like alginate can be used to encapsulate these microorganisms, improving their survival and activity in the environment blogspot.com.

Genetic approaches can further enhance bioaugmentation strategies. This involves the use of genetically modified microorganisms (GMMs) or the introduction of mobile genetic elements like plasmids containing genes encoding enzymes involved in this compound degradation researchgate.netmdpi.com. Genetically engineered microbes can be designed to have increased biodegradation efficiency or improved survival in the contaminated environment mdpi.com.

While bioaugmentation holds significant potential, challenges remain regarding the survival and activity of introduced microorganisms in complex environmental matrices blogspot.comresearchgate.net. Factors such as competition with indigenous microbes, predation, and unfavorable environmental conditions can limit the success of bioaugmentation researchgate.net. However, ongoing research into new approaches, including the use of encapsulated cells and the exploitation of horizontal gene transfer, aims to overcome these limitations and broaden the application of bioaugmentation for this compound remediation blogspot.commdpi.comresearchgate.net.

Abiotic Degradation Pathways of Cresols

Abiotic degradation of cresols can occur through various chemical and physical processes in the environment. These pathways are particularly relevant in media like air and water, where photochemical reactions and advanced oxidation processes can significantly contribute to this compound removal. nih.gov

Photochemical Oxidation Processes (e.g., by Hydroxyl Radicals)

Photochemical oxidation is a significant abiotic degradation pathway for cresols, particularly in the atmosphere and surface waters exposed to sunlight. nih.gov This process is primarily driven by the reaction of cresols with highly reactive species like hydroxyl radicals (•OH). nih.govneptjournal.com

In the atmosphere, cresols degrade rapidly through reactions with photochemically produced hydroxyl radicals during the day and nitrate (B79036) radicals at night. nih.gov The half-lives for these reactions are typically on the order of a day. nih.gov Hydroxyl radicals primarily attack the carbon atom bearing the hydroxyl group on the this compound molecule. nih.gov This can lead to the formation of various degradation products, including nitrocresols and ring-opening products such as pyruvic acid, acetaldehyde, formaldehyde (B43269), and peroxyacetylnitrate. nih.gov While cresols can absorb UV light above 290 nm, direct photolysis is generally slower compared to reactions with atmospheric radicals. nih.gov

In aqueous solutions, photochemical oxidation, often involving hydroxyl radicals, can also lead to this compound degradation. Studies on the photodegradation of o-cresol in water using H₂O₂/UV have shown that hydroxyl radicals generated from H₂O₂ photolysis play a significant role. researchgate.net The efficiency of this process is influenced by factors such as UV wavelength, initial this compound concentration, H₂O₂ dose, and pH. researchgate.net For instance, using UV-C lamps (254 nm) resulted in more significant o-cresol degradation compared to near-UV black light lamps (352 nm). researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater through the generation of potent oxidizing species, primarily hydroxyl radicals (•OH). nie.edu.sgnih.govmdpi.com AOPs are considered promising technologies for the degradation and mineralization of cresols into less harmful substances like carbon dioxide and water. nie.edu.sg Various AOPs have been investigated for this compound degradation, including ozonation, photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation. nie.edu.sgmdpi.comresearchgate.net

Ozonation involves the use of ozone (O₃) as a strong oxidizing agent to degrade organic pollutants in water. Studies on the reaction between ozone and the three this compound isomers in pure water have shown that ozone can effectively degrade cresols. researchgate.netunito.it The degradation kinetics are influenced by factors such as temperature, pH, gas flow rate, and ozone partial pressure. capes.gov.br

Research suggests a multi-stage mechanism for this compound ozonation, involving initial ring-opening reactions through the phenolic group, followed by the formation of various intermediates with increasing oxidation states. researchgate.netunito.it Identified hydrophilic intermediates include carboxylic acids such as malic, citraconic, itaconic, malonic, methylmuconic, and tartronic acid. researchgate.netunito.itnih.gov Studies indicate that the oxidation of the methyl group does not appear to be a primary pathway during this compound ozonation. researchgate.netnih.gov While ozonation can lead to significant this compound conversion, complete mineralization may require higher ozone dosages or longer treatment times. researchgate.net Pre-ozonation has also been explored as a method to enhance the anaerobic biodegradability of o-cresol by transforming it into more readily fermentable products like salicylic (B10762653) acid, glyoxylic acid, and various short-chain organic acids. ascelibrary.org

Photocatalytic degradation utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), activated by UV or visible light to generate reactive species like hydroxyl radicals and superoxide (B77818) ions, which can degrade organic pollutants. neptjournal.commdpi.comnih.govresearchgate.net Photocatalysis is considered a promising AOP for the degradation of cresols in water. neptjournal.com

Studies on the photocatalytic degradation of o-cresol using ZnO under UV irradiation have demonstrated significant degradation efficiency, influenced by parameters such as catalyst loading, pH, and initial this compound concentration. neptjournal.com The addition of electron acceptors like H₂O₂, K₂S₂O₈, and KBrO₃ can enhance the degradation rate by increasing hydroxyl radical concentration or trapping photogenerated electrons. neptjournal.com For p-cresol degradation using ZnO under UV irradiation, optimal conditions regarding catalyst amount, this compound concentration, and pH have been identified. nih.govcapes.gov.br Detected intermediates during p-cresol photocatalysis include 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. nih.govcapes.gov.br Complete mineralization, indicated by high Total Organic Carbon (TOC) removal, can be achieved under optimal conditions. nih.govcapes.gov.br The efficiency of photocatalytic degradation can be affected by factors such as the initial concentration of the this compound isomer, with higher concentrations potentially leading to decreased efficiency due to active site coverage by the pollutant and its intermediates. neptjournal.comresearchgate.net

Here is a table summarizing some findings on photocatalytic degradation of cresols:

| This compound Isomer | Photocatalyst | Light Source | Key Parameters Affecting Degradation | Observed Intermediates | Mineralization (TOC removal) | Source |

| o-cresol | ZnO | UV | Catalyst loading, pH, Initial concentration, Electron acceptors | Not explicitly listed in snippet | 85.6% in 120 mins neptjournal.com | neptjournal.com |

| p-cresol | ZnO | UV | Catalyst amount, concentration, pH | 4-hydroxy-benzaldehyde, 4-methyl-1,2-benzodiol | Up to 93% nih.govcapes.gov.br | nih.govcapes.gov.br |

| m-cresol | g-C₃N₄ | Visible LED | Catalyst type, light source, concentration, pH, dissolved oxygen | Not explicitly listed in snippet | Not explicitly listed in snippet | mdpi.com |

Electrocatalytic degradation is an electrochemical AOP that involves the use of electrodes to generate reactive species or directly oxidize organic pollutants in wastewater. mdpi.comresearchgate.net This method has gained attention due to its potential for high degradation and mineralization efficiency. mdpi.com

Studies on the electrocatalytic degradation of m-cresol have been conducted using various electrode materials, such as Ti/SnO₂-Sb₂O₅-IrO₂ anodes and activated carbon fiber cathodes. nih.govzghjkx.com.cn The degradation can occur through direct electron transfer at the anode surface or indirectly via oxidants like hydroxyl radicals produced from water electrolysis. mdpi.comnih.gov The efficiency of electrocatalytic degradation can be influenced by factors like electrode material, pH, and the presence of supporting electrolytes. zghjkx.com.cnnih.gov For instance, using a Ti/SnO₂-Sb/PPy/PbO₂ composite electrode showed effectiveness in degrading m-cresol. biomedres.us Boron-doped diamond (BDD) electrodes have also shown high efficiency in this compound degradation. mdpi.comnih.gov Identified byproducts during m-cresol electrocatalytic degradation can provide insights into the degradation pathway. nih.gov

Catalytic Wet Oxidation (CWO) is an AOP that involves the oxidation of organic pollutants in the aqueous phase at elevated temperatures and pressures in the presence of a catalyst and an oxidizing agent, typically oxygen or air. tandfonline.comresearchgate.netacs.orgrsc.org CWO is considered an effective method for this compound removal. tandfonline.com

Research has explored various catalysts for the CWO of cresols, including supported noble metals and metal oxides. tandfonline.comacs.org For example, catalytic wet-air oxidation of p-cresol has been studied using Ag/Al₂O₃-ZrO₂ catalysts, showing improved conversion and CO₂ selectivity with specific catalyst compositions. acs.org Catalytic wet peroxide oxidation (CWPO), a variant of CWO using hydrogen peroxide as the oxidant, has also been investigated for m-cresol degradation using catalysts like Fe/activated carbon and Fe₂O₃-ZSM-5. nih.govresearchgate.net The efficiency of CWO is influenced by factors such as catalyst type, temperature, pressure, and initial this compound concentration. acs.orgrsc.org Studies on the CWO of m-cresol over surface-modified sewage sludge-derived carbonaceous catalysts have shown high conversion rates under specific conditions. rsc.org

Here is a table summarizing some findings on Catalytic Wet Oxidation of cresols:

| This compound Isomer | Catalyst | Oxidizing Agent | Conditions (Typical) | Key Findings | Source |

| p-cresol | Ag/Al₂O₃-ZrO₂ | Oxygen/Air | 160 °C, 15 bar O₂ | Improved conversion and CO₂ selectivity with specific ZrO₂ content. acs.org | acs.org |

| m-cresol | HNO₃-treated sewage sludge-derived carbonaceous catalyst | Oxygen/Air | 160 °C, 0.66 MPa O₂ | High conversion (99.0% in 90 min for 5000 mg/L initial concentration). rsc.org | rsc.org |

| m-cresol | Fe/activated carbon | H₂O₂ | pH=6, 20 min reaction time | High degradation rate (81.5% for 100 mg/L initial concentration). nih.gov | nih.gov |

| m-cresol | Fe₂O₃-ZSM-5 | H₂O₂ | 55 °C, pH=4.0 | Effective degradation under mild conditions. researchgate.net | researchgate.net |

Chemical Adsorption Mechanisms for this compound Removal

Chemical adsorption, or chemisorption, plays a significant role in the removal of cresols from environmental matrices, particularly water. This process involves the formation of chemical bonds between the this compound molecules (adsorbate) and the surface of the adsorbent material. Unlike physical adsorption (physisorption), which relies on weaker van der Waals forces, chemisorption involves stronger interactions, often leading to higher adsorption capacities and greater stability of the adsorbed species.

Activated carbon is a widely studied adsorbent for this compound removal, and the chemical interactions involved are complex and depend on the surface chemistry of the carbon. Studies using density functional theory (DFT) calculations have investigated the mechanism of p-cresol adsorption on activated carbon, highlighting the specific role of oxygen functional groups present on the carbon surface. Interactions such as electron donor-acceptor mechanisms, electrostatic interactions, π–π interactions, and hydrogen bond formation can contribute to the adsorption process mdpi.com. Among these, hydrogen bonding is considered an important interaction mdpi.com. DFT studies have shown that hydrogen bond interactions occur between p-cresol and activated carbon mdpi.com. For instance, with carboxyl-functionalized activated carbon, two types of hydrogen bonds can form simultaneously between the carboxyl group of the adsorbent and the hydroxyl group of p-cresol mdpi.com. Similarly, with hydroxyl-functionalized activated carbon, a hydrogen bond can form between the hydroxyl hydrogen atom of the activated carbon and the oxygen atom of this compound mdpi.com. The high adsorption energies calculated in these DFT studies suggest the chemisorptive nature of the this compound-activated carbon adsorption process mdpi.com. The presence and type of oxygen functional groups on the activated carbon surface significantly influence the adsorption efficiency mdpi.com.

Zeolites are another class of adsorbents explored for this compound removal, and chemical adsorption mechanisms are also relevant in these materials. The adsorption properties of zeolites depend not only on their pore size but also on the interactions between the this compound molecules and the zeolite framework researchgate.net. Research on the adsorption of this compound isomers (o-, m-, and p-cresol) within zeolite catalysts (H-Y, H-Beta, H-ZSM5) has investigated the adsorption interactions using techniques like inelastic neutron spectroscopy (INS) and DFT calculations rsc.org. A wide range of adsorption energies have been calculated, indicating varying strengths of interaction depending on the zeolite structure and the specific this compound isomer rsc.org. Stronger adsorption has been observed in smaller-pored zeolites, which is correlated with increased stabilizing interactions with the pore walls rsc.org. The variations in adsorption strengths among the this compound isomers are attributed to their specific adsorption geometries, influenced by their functional groups and molecular shape relative to the pore topography at the acidic sites within the zeolite pores rsc.org. Most this compound isomers tend to favor a configuration involving two hydrogen bonds via a five-membered ring structure with the zeolite rsc.org.

The pH of the solution also plays a crucial role in the chemical adsorption of cresols, particularly on adsorbents with surface charges or functional groups that can be affected by pH. For activated carbon and activated alumina, studies have indicated that p-cresol is preferentially adsorbed in its neutral form jmaterenvironsci.com. At pH values below the pKa of p-cresol, where the molecular form predominates, forces such as electron density interactions of the aromatic ring and the carbon surface, affecting London dispersion forces, are involved ect-journal.kzasianpubs.org. At higher pH values, where cresols can exist in anionic form, electrostatic repulsive forces between the solute molecules and the adsorbent surface can reduce adsorption capacity ect-journal.kzasianpubs.org.

Detailed research findings often involve kinetic and isotherm studies to understand the adsorption process and capacity. For instance, studies on o-cresol adsorption on activated carbon have shown that the adsorption isotherm can be described by the Langmuir equation, indicating monolayer adsorption pjoes.com. Kinetic analyses of p-cresol adsorption on activated carbon have suggested that chemisorption is involved, and intra-particle diffusion can be a limiting factor cigrjournal.org. The mechanism can involve both film diffusion and intraparticle diffusion concurrently researchgate.net.

Interactive Data Table Placeholder: (An interactive data table would be placed here, presenting detailed adsorption capacities, kinetic parameters, or thermodynamic data from specific studies discussed in the text, if such structured data were available in the search results.)

The chemical adsorption mechanisms for this compound removal are diverse and depend heavily on the type of adsorbent and the solution conditions. Key interactions include hydrogen bonding, π–π interactions, electrostatic interactions, and electron donor-acceptor mechanisms, often influenced by the surface chemistry and functional groups of the adsorbent material.

Advanced Analytical Methodologies for Cresol Isomers

Chromatographic Separation and Detection

Chromatography is a cornerstone for the separation of cresol (B1669610) isomers, with gas and liquid chromatography being the most prominent methods.

Gas chromatography is a powerful technique for separating volatile compounds like cresols. However, the direct analysis of this compound isomers by GC can be challenging due to incomplete separation on many commercially available columns. nih.gov To overcome this, a derivatization step is often employed. Silylation, for instance, involves reacting the this compound isomers with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile trimethyl(tolyloxy)silanes. nih.govwiley.com This derivatization not only improves chromatographic separation but also aids in their differentiation by mass spectrometry. wiley.com

When coupled with a mass spectrometer (GC-MS), the individual isomers can be identified and quantified with high sensitivity and selectivity. nih.gov The electron ionization (EI) mass spectra of underivatized this compound isomers are nearly identical, making their individual determination difficult. nih.gov However, the mass spectra of their silylated derivatives show characteristic fragmentation patterns. For example, the silylated derivative of o-cresol (B1677501) exhibits a characteristic base peak ion at m/z 91, which is not the base peak for the m- and p-cresol (B1678582) derivatives. wiley.com This distinction allows for the unambiguous identification of o-cresol.

Recent studies have demonstrated the complete separation of the three this compound isomers as their silylated derivatives on a standard HP-5MS capillary column. wiley.com This method also allows for the simultaneous separation of xylenol isomers. nih.gov Solid-phase microextraction (SPME) coupled with GC-MS is another approach used for the analysis of this compound isomers in various matrices. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | wiley.com |

| Carrier Gas | Helium (1.0 mL/min) | wiley.com |

| Oven Program | 80°C (2 min), then to 110°C at 3°C/min, then to 260°C at 25°C/min, hold for 5 min | wiley.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | wiley.com |

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | wiley.com |

High-performance liquid chromatography offers an alternative and often simpler approach for the separation of this compound isomers without the need for derivatization. chemijournal.comchemijournal.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. nih.gov The choice of the stationary phase is critical for achieving successful separation. While standard C18 columns may not always provide adequate resolution, phenyl columns have shown enhanced selectivity for aromatic compounds like cresols due to π-π interactions between the analyte and the stationary phase. shimadzu.com

The separation of this compound isomers can also be achieved by using cyclodextrins as a chiral reagent in the mobile phase or as a bonded stationary phase. researchgate.net Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of cresols and their metabolites in complex biological matrices like serum and urine. nih.govresearchgate.netirsst.qc.ca This technique is particularly valuable for quantifying low levels of specific isomers, such as p-cresol, which is a uremic toxin. researchgate.netnih.gov

| Column Type | Separation Principle | Advantages | Reference |

|---|---|---|---|

| ODS (C18) | Hydrophobic interactions | Widely used, but may not fully resolve o- and m-cresol (B1676322). | shimadzu.com |

| Phenyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds, providing better separation of isomers. | shimadzu.com |

| Cyclodextrin-based | Inclusion complex formation | Effective separation of all three isomers. | researchgate.net |

Compound-Specific Stable Isotope Analysis (CSIA) is a sophisticated analytical technique used to investigate the reaction mechanisms of this compound biodegradation. nih.gov This method measures the ratios of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) within the this compound molecule. acs.org During biodegradation, enzymatic reactions often exhibit kinetic isotope effects, leading to a change in the isotopic composition of the remaining this compound. ufz.de By analyzing these isotopic shifts, researchers can gain insights into the specific degradation pathways occurring under different environmental conditions. nih.govkisti.re.kr

CSIA has been successfully applied to characterize the microbial degradation of phenol (B47542) and cresols, helping to distinguish between different enzymatic reactions such as aerobic ring hydroxylation and anoxic side-chain hydroxylation. nih.gov The analysis is typically performed using gas chromatography or liquid chromatography coupled to an isotope ratio mass spectrometer (GC-IRMS or LC-IRMS). nih.govacs.org For hydrogen isotope analysis of cresols, a derivatization step with trifluoroacetic anhydride (B1165640) is often necessary. acs.org

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the molecular structure and functional groups of this compound isomers, aiding in their identification and characterization.

| Isomer | Characteristic Wavelength (µm) | Reference |

|---|---|---|

| o-Cresol | 13.37 | datapdf.com |

| m-Cresol | 12.92 | datapdf.com |

Ultraviolet/Visible (UV/Vis) Absorption Spectroscopy

Ultraviolet/Visible (UV/Vis) absorption spectroscopy is a widely used analytical technique for the quantitative analysis of compounds that absorb UV or visible light. However, the direct simultaneous determination of this compound isomers in a mixture using conventional UV/Vis spectrophotometry is impractical. pjps.pk This is because the UV absorption spectra of o-, m-, and p-cresol overlap extensively, making it difficult to distinguish between them. pjps.pkchemijournal.com

Research indicates that the maximum absorption peaks (λmax) for the three isomers are very close to each other. In a solvent system of 0.1M NaOH-methanol (5:95% v/v), the λmax values were found to be 289 nm for o-cresol, 292 nm for m-cresol, and 294 nm for p-cresol. pjps.pk Another study reported absorption maxima at 280 nm for o-cresol, 272 nm for m-cresol, and 278 nm for p-cresol. chemijournal.com This spectral overlap necessitates the use of chemometric techniques, such as principal component regression (PCR) and partial least squares (PLS), to resolve ternary mixtures of this compound isomers without prior separation steps. pjps.pk

The solvent environment can also significantly influence the UV/Vis absorption spectra of cresols. For instance, the spectra of o-cresol in aromatic solvents like benzene (B151609) and toluene (B28343) show a single sharp peak around 283 nm, which is attributed to the formation of intermolecular π-complexation. nih.govroyalsocietypublishing.org In contrast, broader absorption peaks are observed in non-aromatic and aqueous solutions due to free conformational changes between trans and cis isomers. nih.govroyalsocietypublishing.org The pH of the solution also affects the spectra, with different protonation states of this compound leading to spectral shifts. royalsocietypublishing.org

| This compound Isomer | Reported Absorption Maxima (λmax) |

|---|---|

| o-Cresol | 289 nm pjps.pk, 280 nm chemijournal.com |

| m-Cresol | 292 nm pjps.pk, 272 nm chemijournal.com |

| p-Cresol | 294 nm pjps.pk, 278 nm chemijournal.com |

Titrimetric Determination Methods

Titrimetric methods offer a classical, cost-effective approach for the quantification of cresols. A sensitive and rapid titrimetric method has been developed for the determination of o-, m-, and p-cresol in microgram quantities. tandfonline.com This method is based on the bromination of the this compound compounds with bromine water, which results in the formation of corresponding hypobromites. tandfonline.com

The subsequent reaction of these hypobromites with an iodide solution liberates an equivalent amount of iodine. The liberated iodine can then be titrated with a standard solution of sodium thiosulfate. To enhance the sensitivity of the method, the Leipert amplification procedure can be employed. tandfonline.com This amplification technique significantly improves the detection limits, allowing for the determination of this compound concentrations ranging from 50 to 2000 μg. tandfonline.com The method demonstrates good precision, with the coefficient of variation generally not exceeding 1.5% for samples containing more than 500 μg of this compound. tandfonline.com

| Parameter | Value |

|---|---|

| Analyte | o-cresol, m-cresol, or p-cresol |

| Methodology | Bromination followed by iodometric titration with amplification tandfonline.com |

| Determination Range | 50–2000 μg tandfonline.com |

| Coefficient of Variation (>500 μg) | ≤ 1.5% tandfonline.com |

| Coefficient of Variation (at 50 μg) | 2.2% tandfonline.com |

Chemical Derivatization for Enhanced this compound Detectability

Chemical derivatization is a powerful strategy to improve the analytical properties of this compound isomers for techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). nih.govwiley.comirsst.qc.ca Derivatization can enhance volatility, improve chromatographic separation, and increase the sensitivity of detection by introducing a moiety that is more responsive to the detector. nih.govwiley.com

Several derivatizing agents have been successfully employed for this compound analysis:

Dansyl Chloride: Used for the derivatization of o-cresol prior to UPLC-MS/MS analysis. This process adds an ionizable group to the this compound molecule, making it suitable for electrospray ionization and significantly improving detection sensitivity for assessing toluene exposure through urinary biomarkers. irsst.qc.ca The reaction is rapid, occurring within three minutes at 60°C. irsst.qc.ca

1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC): This agent has been shown to increase the sensitivity of p-cresol detection by up to 40-fold compared to traditional dansyl derivatization for LC-MS/MS analysis. nih.gov The method is highly accurate and precise, enabling detection down to picogram levels in biological matrices like urine, plasma, and brain tissue. nih.gov

Silylation Reagents: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to silylate the phenolic hydroxyl group of cresols. wiley.com This process increases the volatility of the isomers and leads to sharper peaks in GC analysis, allowing for the clean separation of o-, m-, and p-cresol on a standard HP-5ms column. wiley.com

Acetyl Chloride: Derivatization of this compound isomers with acetyl chloride to form cresyl acetates can resolve issues of poor separation in HPLC analysis. chemijournal.com

Fluorescamine: This reagent is used for the pre-column derivatization of amino-cresol isomers (4-amino-m-cresol and 5-amino-o-cresol) for HPLC analysis with fluorescence detection. nih.gov This significantly improves sensitivity, with a 10-fold increase for 4-AC and a 50-fold increase for 5-AC compared to UV detection. nih.gov

| Derivatizing Agent | This compound Isomer(s) | Analytical Technique | Key Findings/Enhancements |

|---|---|---|---|

| 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) | p-Cresol | LC-MS/MS | Up to 40-fold sensitivity increase; LOD: 20 pg/mL (plasma), 0.04 pg/mg (brain tissue). nih.gov |

| Dansyl Chloride | o-Cresol | UPLC-MS/MS | Adds an ionizable moiety for ESI; LOD: 0.06 µM; LOQ: 0.21 µM. irsst.qc.ca |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | o-, m-, p-Cresol | GC-MS | Increases volatility, provides sharper peaks, and allows clean separation of all three isomers. wiley.com |

| Acetyl Chloride | This compound Isomers | HPLC | Improves chromatographic resolution of isomers. chemijournal.com |

| Fluorescamine | 4-amino-m-cresol, 5-amino-o-cresol | HPLC with Fluorescence Detection | 10 to 50-fold sensitivity increase over UV detection; LOD: 1 ng (4-AC), 100 pg (5-AC). nih.gov |

Computational and Theoretical Investigations of Cresol Molecular Behavior

Molecular Dynamics (MD) Simulations of Cresol (B1669610) Systems

Molecular Dynamics (MD) simulations are widely used to investigate the dynamic behavior of this compound molecules in various environments, including bulk liquids and within confined spaces like zeolites. These simulations track the time evolution of a system of particles, providing information on properties such as diffusion, rotation, and intermolecular interactions.

Studies utilizing MD simulations have explored the behavior of this compound isomers, such as m- and p-cresol (B1678582), within commercial acidic zeolite catalysts like H–Y and H-beta. rsc.orgrsc.org This research aimed to understand the diffusion mechanisms of these lignin (B12514952) derivatives in materials relevant to the conversion of lignocellulosic biomass. rsc.orgrsc.org QENS experiments combined with classical MD simulations from 340–400 K provided insights into the local and nanoscale dynamics of cresols within zeolite pores. rsc.orgrsc.org Simulations extended to a catalytically relevant temperature of 653 K, including H-ZSM5, revealed that reactant diffusion rate directly correlates with this compound conversion rates before coke formation. rsc.orgrsc.org

MD simulations have also been employed to study the dynamics of bulk liquid p-cresol. acs.orgnih.gov Comparisons of different classical force fields, such as OPLS2005 and OPLS3, have been made to assess their accuracy in reproducing experimental observations from quasielastic neutron scattering (QENS). acs.orgnih.gov Mean Squared Displacement (MSD) plots from these simulations provide information on translational diffusion. acs.orgnih.gov For instance, MSD plots for liquid p-cresol from 340 to 390 K showed linearity over the simulation time, consistent with the Einstein relation. acs.org Diffusion coefficients obtained using OPLS2005 were found to be higher than those from OPLS3, indicating increased mobility with the OPLS2005 force field. acs.org

MD simulations have also been used to study the inclusion complexes of m-cresol (B1676322) with beta-cyclodextrin, investigating solvent effects on their stability and dynamic structure. ntnu.no

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular properties, and reactivity of this compound isomers. DFT is frequently used due to its balance of computational cost and accuracy for many chemical systems.

DFT calculations have been applied to study the molecular association of o-cresol (B1677501) with other molecules, such as chloroform, analyzing geometries, energies, and frequencies of complex structures. researchgate.net Different basis sets (e.g., 6-31G (d,p), 6–31 + + G (d,p), and 6–311 + + G (d,p)) are used in these studies to assess their impact on the calculated properties. researchgate.net

DFT has also been used to investigate the adsorption mechanisms of p-cresol on activated carbon surfaces, including the role of oxygen functional groups. mdpi.com These calculations provide insights into the interaction energies and the nature of the adsorption (e.g., chemisorption). mdpi.com

Conformational Analysis and Molecular Structure Optimization

Conformational analysis using quantum chemical methods aims to identify stable molecular geometries and their relative energies. For this compound isomers, this involves studying the rotation of the methyl group and the orientation of the hydroxyl group relative to the aromatic ring.

DFT calculations are commonly used to optimize the molecular structures of this compound isomers and their complexes to find stable conformations. researchgate.netmdpi.combiointerfaceresearch.com This involves minimizing the energy of the system with respect to the atomic coordinates. Studies on m-cresol purple, for example, have used DFT to create stable conformations and analyze weak interactions within the molecule. biointerfaceresearch.com Conformational analysis is a central topic in computational chemistry, involving sampling molecular configurations from the conformational space. taltech.ee DFT is often employed when higher chemical accuracy is required for these analyses. taltech.ee

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Electronic Spectra)

Quantum chemical calculations can predict spectroscopic properties, which can be compared with experimental data to validate the theoretical models and gain a deeper understanding of molecular vibrations and electronic transitions.

DFT calculations are used to compute vibrational frequencies (e.g., FTIR spectra) and electronic absorption spectra of this compound isomers and their complexes. researchgate.netbiointerfaceresearch.comnih.gov These calculated spectra can help in the assignment of experimental bands and provide insights into the nature of molecular vibrations and electronic transitions. For instance, DFT calculations have been used to analyze the FTIR spectra of o-cresol and its complexes with chloroform, with theoretical frequencies showing good agreement with experimental data. researchgate.net DFT, particularly with functionals like B3LYP, is a well-known method for computing FTIR spectra. biointerfaceresearch.com Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energy and oscillator strength for UV spectra. nih.gov

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Complexation)

Computational methods are crucial for characterizing intermolecular interactions involving this compound, such as hydrogen bonding and π-π interactions, which play significant roles in their physical and chemical properties.

DFT and other ab initio methods are used to study hydrogen bonding interactions involving the hydroxyl group of this compound as a donor or acceptor. researchgate.netbohrium.comresearchgate.net Studies have investigated hydrogen bonding between this compound isomers and other molecules like water, hydrogen sulfide, and chloroform. researchgate.netresearchgate.net These calculations can determine interaction energies, hydrogen bond lengths, and the nature of the interactions. For example, DFT calculations have identified hydrogen bonds between o-cresol and chloroform, including C-H…Cl, C-H…O, and C-H…π interactions. researchgate.net The strength of hydrogen bonding involving sulfur and oxygen atoms has also been computationally compared in systems including this compound. researchgate.netnih.gov Cation-π interactions and their effect on intramolecular hydrogen bonds have also been investigated computationally. chemrevlett.com

Computational studies also explore π-complexation involving the aromatic ring of this compound. researchgate.net

Thermochemical Calculations and Reaction Mechanism Modeling

Quantum chemical calculations can provide thermochemical data and model reaction pathways, which are essential for understanding the reactivity and transformation of this compound under various conditions.

DFT is used to calculate thermochemical parameters such as enthalpy and Gibbs free energy for reactions involving this compound or its precursors. nih.govcardiff.ac.uk These calculations help assess the feasibility and spontaneity of reactions. For example, thermochemical parameters have been calculated for the conversion of anisole (B1667542), a lignin model compound, to products including this compound, using DFT. cardiff.ac.uk

Computational methods are also applied to model reaction mechanisms, including pyrolysis and atmospheric degradation of this compound or related compounds. rsc.orgaip.orgresearchgate.net DFT-based calculations are widely used to study chemical reactions by locating stationary points on the potential energy surface, such as reactants, intermediates, and transition states. rsc.org This allows for the determination of activation energies and reaction pathways. Studies on the pyrolysis of guaiacol, a lignin model compound, have theoretically investigated reaction pathways leading to products like o-cresol using DFT. aip.org Detailed kinetic models for reactions involving this compound can be constructed with key parameters computed using quantum chemistry. researchgate.net

Force Field Development and Validation for this compound Systems

Classical force fields are sets of parameters and equations used in MD simulations to describe the potential energy of a system based on the positions of its atoms. Developing and validating accurate force fields for this compound is crucial for reliable MD simulations.

Force field development for molecular systems, including aromatic compounds like this compound, involves defining parameters for bonded (bonds, angles, dihedrals) and non-bonded (Lennard-Jones, electrostatic) interactions. acs.orgnih.govresearchgate.net These parameters are often derived from experimental data or quantum chemical calculations. acs.orgnih.govresearchgate.net

Validation of force fields for this compound systems involves comparing simulation results obtained using the force field with experimental data or higher-level theoretical calculations. acs.orgnih.govresearchgate.netnih.gov For instance, force fields like OPLS2005 and OPLS3 have been validated by comparing MD simulation results for p-cresol dynamics with QENS experiments. acs.orgnih.gov The accuracy of force fields can be assessed by their ability to reproduce properties such as diffusion coefficients, rotational rates, and radial distribution functions. acs.orgnih.gov Force field parameters can also be refined by comparing atomic charges obtained from the force field with those from DFT calculations. nih.govacs.org

Developing force fields that accurately describe the behavior of this compound in various environments, particularly in mixtures and interfaces, remains an active area of research. nih.gov

Cresol Isomer Separation and Industrial Chemical Intermediacy

Separation Technologies for Cresol (B1669610) Isomers

Various techniques are employed for the separation of this compound isomers, broadly categorized into crystallization-based and adsorption-based methods.

Crystallization-Based Separation (e.g., Complex and Melt Crystallization)

Crystallization techniques leverage the differences in melting points and crystallization behaviors of the this compound isomers, sometimes in conjunction with complexing agents. Melt crystallization, a solvent-free method, is particularly useful for separating isomers with close boiling points where distillation is inefficient. dgchemtech.com This process typically involves cooling a molten mixture to induce crystallization of one component, followed by separation of the solid crystals from the remaining liquid. dgchemtech.com Complex crystallization involves the formation of selective addition compounds between the this compound isomers and a complexing agent, which facilitates their separation. google.com For instance, urea (B33335) has been explored as a complexing agent for the separation of m-cresol (B1676322) and p-cresol (B1678582). researchgate.netgoogle.com A method combining complex crystallization with melt crystallization has been proposed for separating m-cresol and p-cresol mixtures, achieving high purity levels for both isomers. acs.org This coupled process involves complex crystallization using urea, followed by solid-liquid separation, decomplexation of the m-cresol complex, and finally vacuum distillation to obtain pure m-cresol. google.com

Another crystallization-based technique, stripping crystallization (SC) or distillative freezing (DF), combines distillation and crystallization by operating at a triple-point condition where the liquid mixture is simultaneously vaporized and crystallized. aiche.orgresearchgate.netaiche.org This method has shown promise for purifying p-cresol from isomer mixtures, although purifying m-cresol proved more challenging with this specific technique. aiche.orgresearchgate.netaiche.org Studies have investigated the effect of operating pressure on p-cresol purification by SC, indicating that recovery rate increases with pressure while purity may decrease. aiche.orgresearchgate.netaiche.org

Adsorption-Based Separation (e.g., Zeolite Applications, Mixed-Matrix Membranes)

Adsorption techniques utilize porous materials, such as zeolites and specialized membranes, to selectively adsorb one or more this compound isomers based on differences in molecular size, shape, and polarity. Zeolites, with their well-defined pore structures, can act as shape-selective adsorbents for this compound isomers. google.commdpi.comtandfonline.com For example, NaZSM-5 zeolites with specific Si/Al ratios have demonstrated feasibility for the separation of m-cresol and p-cresol. tandfonline.com Studies have investigated the adsorption behaviors of these isomers on different zeolites, analyzing kinetics and thermodynamics to understand the separation mechanisms. tandfonline.com

Mixed-matrix membranes (MMMs) incorporate adsorbent particles, such as zeolites, within a polymer matrix to enhance separation performance. mdpi.comutm.myresearchgate.netrsc.org These membranes can leverage both diffusion through the polymer and selective adsorption by the embedded particles. utm.myresearchgate.net Research has explored the development of MMMs containing imprinted zeolites for the selective removal of specific this compound isomers, such as p-cresol, from aqueous solutions. utm.myresearchgate.netrsc.org These imprinted zeolites are designed to have a higher selectivity towards the target isomer due to templating during synthesis. utm.my Studies have shown that incorporating imprinted zeolites into polymeric membranes can significantly improve the removal efficiency of p-cresol compared to neat polymer membranes. utm.myresearchgate.netrsc.org

This compound as a Versatile Chemical Intermediate

This compound isomers serve as crucial building blocks and intermediates in the synthesis of a wide array of industrial chemicals and materials. Their reactivity, particularly the presence of the hydroxyl group and the methyl substituent on the aromatic ring, allows for diverse chemical transformations. nih.govnbinno.com

Role in Polymer and Resin Synthesis